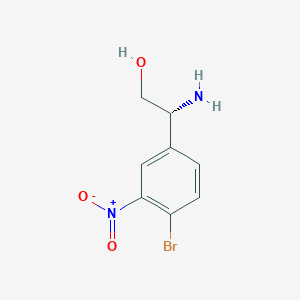
(r)-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is an organic compound that features a bromine and a nitro group attached to a phenyl ring, along with an amino and hydroxyl group on an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol typically involves the bromination and nitration of a phenyl ring, followed by the introduction of amino and hydroxyl groups. One common method involves the bromination of an alkene using bromine or N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The nitration can be achieved using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure safety and efficiency. Electrochemical methods for bromination, which minimize waste and hazardous reagents, are also being explored .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions.
Substitution: Hydroxide ions, amines.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
®-2-Amino-2-(4-iodo-3-nitrophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Propriétés
Formule moléculaire |
C8H9BrN2O3 |
|---|---|
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9BrN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m0/s1 |
Clé InChI |
WUEINPQYQVLXMM-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[C@H](CO)N)[N+](=O)[O-])Br |
SMILES canonique |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















